molecular formula C18H30N2S2 B1254232 Thiocyanatin C

Thiocyanatin C

Cat. No.: B1254232
M. Wt: 338.6 g/mol
InChI Key: QQBSQXKCVYYGOY-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiocyanatin C is a natural product found in Oceanapia with data available.

Scientific Research Applications

Anti-inflammatory and Antimicrobial Effects

Thiocyanate (SCN) demonstrates potential in treating diseases characterized by chronic airway inflammation and persistent bacterial infection, such as cystic fibrosis. Research has shown that nebulized SCN can significantly decrease airway neutrophil infiltrate and restore redox balance, suggesting its therapeutic utility in conditions like cystic fibrosis (Chandler et al., 2014).

Nematocidal Properties

Thiocyanatins, derived from marine sponges, have shown potent nematocidal activity. They belong to a class of bioactive marine metabolites with demonstrated effectiveness against nematodes, suggesting potential applications in controlling these parasites (Capon et al., 2004).

Role in Immune Response and Host Defense

SCN- is an essential physiological substance that plays a significant role in host defense mechanisms. Its presence as an environmental factor and its role in stimulating nonspecific and specific defense mechanisms highlight its importance in both fundamental and applied research related to hygiene and microbiology (Weuffen et al., 1990).

Impact on Oxidative Stress and Inflammation

SCN's interaction with components like peroxyl radicals and its involvement in oxidative stress and inflammatory processes make it an important subject of study in biochemistry and pharmacology. The understanding of its biochemical interactions offers insight into potential therapeutic applications (Kagan et al., 1992).

Properties

Molecular Formula

C18H30N2S2

Molecular Weight

338.6 g/mol

IUPAC Name

[(E)-16-thiocyanatohexadec-7-enyl] thiocyanate

InChI

InChI=1S/C18H30N2S2/c19-17-21-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-22-18-20/h1,3H,2,4-16H2/b3-1+

InChI Key

QQBSQXKCVYYGOY-HNQUOIGGSA-N

Isomeric SMILES

C(CCCCSC#N)CCC/C=C/CCCCCCSC#N

Canonical SMILES

C(CCCCSC#N)CCCC=CCCCCCCSC#N

Synonyms

thiocyanatin B
thiocyanatin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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